molecular formula C14H15N3O B12959813 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one

Cat. No.: B12959813
M. Wt: 241.29 g/mol
InChI Key: UFXHBDOZGSSFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a methyl group at the 4-position and an isoquinolin-5-yl moiety at the 1-position. Its molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 279.3 g/mol (calculated).

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-isoquinolin-5-yl-4-methylpiperazin-2-one

InChI

InChI=1S/C14H15N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-6,9H,7-8,10H2,1H3

InChI Key

UFXHBDOZGSSFLZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one typically involves the reaction of isoquinoline derivatives with piperazine derivatives under specific conditions. One common method includes the use of isoquinoline-5-carboxaldehyde and 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield isoquinoline-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one exerts its effects is often related to its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a versatile pharmacophore. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity References
1-(Isoquinolin-5-yl)-4-methylpiperazin-2-one 279.3 Piperazin-2-one Isoquinolin-5-yl, 4-methyl Potential kinase inhibitor
QQA Ligand (Co-crystallized with GSK-3β) 531.39 Piperazin-2-one Pyridine, dichlorophenyl, nitropyridinyl GSK-3β inhibitor (IC₅₀ ~50 nM)
4-Methyl-1-(4-vinylphenyl)piperazin-2-one (14a) ~245.3 Piperazin-2-one 4-Vinylphenyl Intermediate for antitubercular derivatives
1-(4-Amino-2-fluorophenyl)-4-methylpiperazin-2-one 223.25 Piperazin-2-one 4-Amino-2-fluorophenyl Unknown (research intermediate)
Ruxolitinib derivative 404.36 Piperazinone Pyrrolopyrimidine, cyclopentyl JAK1/2 inhibitor (clinical use)

Pharmacological Activity and Target Selectivity

  • QQA Ligand : Exhibits potent inhibition of glycogen synthase kinase-3β (GSK-3β), a target in neurodegenerative diseases and cancer. Structural analysis (PDB: 6XXX) reveals hydrogen bonding with kinase active sites and hydrophobic interactions with dichlorophenyl groups .
  • Antitubercular Derivatives (e.g., Compound 15) : Nitrofuran-isoxazoline-substituted piperazin-2-one derivatives show improved pharmacokinetics (e.g., logP ~2.5) and MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
  • Ruxolitinib: A clinically approved JAK1/2 inhibitor, highlighting the piperazinone scaffold’s utility in targeting kinase signaling pathways .

Physicochemical and ADMET Properties

Using Lipinski’s Rule of Five and Veber parameters :

Table 2: Drug-Likeness Comparison
Compound Name MW logP (Predicted) H-Bond Donors H-Bond Acceptors PSA (Ų) Oral Bioavailability
This compound 279.3 1.8 1 5 45 Moderate
QQA Ligand 531.4 3.2 4 9 120 Low (high MW, PSA)
Compound 15 () ~420 2.5 2 8 95 Moderate
Ruxolitinib 404.4 2.1 3 8 80 High (clinically validated)

Key Observations :

  • The target compound’s lower molecular weight and moderate polarity align with better oral bioavailability compared to QQA.
  • Nitrofuran derivatives (e.g., Compound 15) balance lipophilicity (logP ~2.5) and permeability, critical for antitubercular activity .
  • High polar surface area (PSA >100 Ų) in QQA may limit blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.